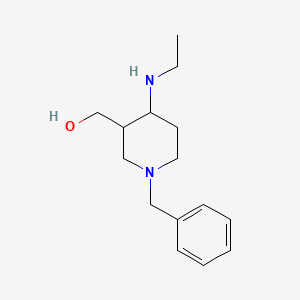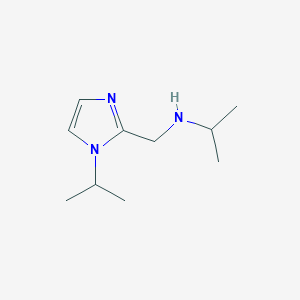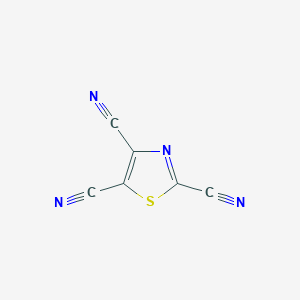
1,3-Thiazole-2,4,5-tricarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,5-Thiazoletricarbonitrile is a heterocyclic compound that features a thiazole ring substituted with three cyano groups at positions 2, 4, and 5.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Thiazoletricarbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of enaminones with cyanamide and elemental sulfur, which leads to the formation of the thiazole ring with cyano substituents .
Industrial Production Methods: Industrial production methods for 2,4,5-Thiazoletricarbonitrile are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity. These methods would include the use of continuous flow reactors and advanced purification techniques to ensure the consistent quality of the product.
化学反応の分析
Types of Reactions: 2,4,5-Thiazoletricarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.
Substitution: The cyano groups can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives .
科学的研究の応用
2,4,5-Thiazoletricarbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
作用機序
The mechanism of action of 2,4,5-Thiazoletricarbonitrile involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity. This binding can inhibit or activate biochemical pathways, leading to therapeutic effects. The specific pathways involved depend on the biological context and the target molecules .
類似化合物との比較
Thiazole: A basic scaffold found in many natural and synthetic compounds.
Imidazole: Another five-membered heterocyclic compound with similar applications in medicinal chemistry.
Uniqueness: 2,4,5-Thiazoletricarbonitrile is unique due to its three cyano groups, which impart distinct electronic properties and reactivity. This makes it particularly useful in the synthesis of complex molecules and in applications requiring specific electronic characteristics .
特性
CAS番号 |
857958-14-6 |
|---|---|
分子式 |
C6N4S |
分子量 |
160.16 g/mol |
IUPAC名 |
1,3-thiazole-2,4,5-tricarbonitrile |
InChI |
InChI=1S/C6N4S/c7-1-4-5(2-8)11-6(3-9)10-4 |
InChIキー |
QHXJYYKFCBKDNT-UHFFFAOYSA-N |
正規SMILES |
C(#N)C1=C(SC(=N1)C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


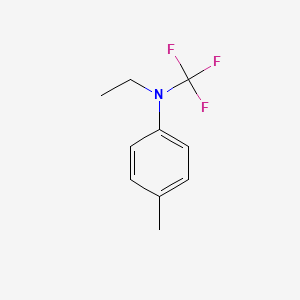
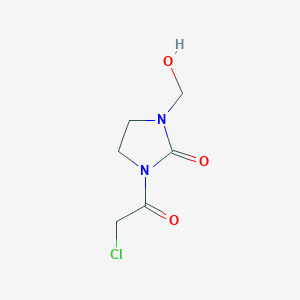

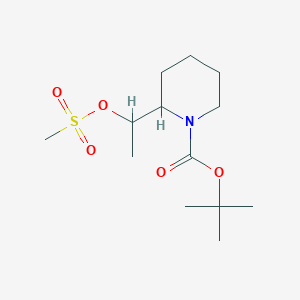
![7-(5-(1,5-dichloropentan-3-yl)-1-methyl-1H-benzo[d]imidazol-2-yl)-N-hydroxyheptanamide](/img/structure/B13964610.png)
![2-(2-Chloroethyl)-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13964618.png)

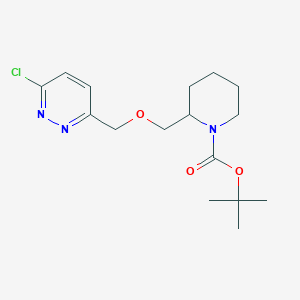
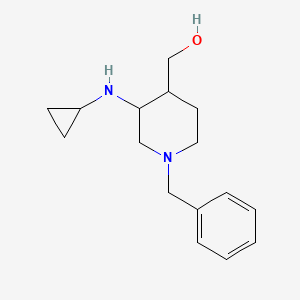
![Methyl 4-{[2-(methoxycarbonyl)phenyl]thio}-3-nitrobenzoate](/img/structure/B13964634.png)
![1,3-Dimethyl 2-[[3-(acetylamino)-4-pyridinyl]methylene]propanedioate](/img/structure/B13964637.png)
![9,10-Anthracenedione, 1-[(2-hydroxyethyl)amino]-4-[(2-methoxyethyl)amino]-](/img/structure/B13964650.png)
